molecular formula C9H16N2O2S B6228434 1-(but-3-yn-1-yl)-4-methanesulfonylpiperazine CAS No. 1342857-07-1

1-(but-3-yn-1-yl)-4-methanesulfonylpiperazine

Cat. No.: B6228434
CAS No.: 1342857-07-1
M. Wt: 216.30 g/mol
InChI Key: GYMPWDIPHVMYKR-UHFFFAOYSA-N
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Description

1-(But-3-yn-1-yl)-4-methanesulfonylpiperazine is an organic compound that features a piperazine ring substituted with a but-3-yn-1-yl group and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(but-3-yn-1-yl)-4-methanesulfonylpiperazine typically involves the reaction of piperazine with but-3-yn-1-yl methanesulfonate. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The process involves the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-yn-1-yl)-4-methanesulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the but-3-yn-1-yl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(But-3-yn-1-yl)-4-methanesulfonylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(but-3-yn-1-yl)-4-methanesulfonylpiperazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(But-3-yn-1-yl)-4-methanesulfonylpiperazine is unique due to the presence of both the piperazine ring and the methanesulfonyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(but-3-yn-1-yl)-4-methanesulfonylpiperazine involves the reaction of but-3-yn-1-ol with methanesulfonyl chloride to form 1-(but-3-yn-1-yl)methanesulfonate, which is then reacted with piperazine to yield the final product.", "Starting Materials": [ "But-3-yn-1-ol", "Methanesulfonyl chloride", "Piperazine", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve but-3-yn-1-ol in dry dichloromethane and add methanesulfonyl chloride dropwise with stirring. Maintain the reaction mixture at 0°C for 1 hour.", "Step 2: Add saturated sodium bicarbonate solution to the reaction mixture and extract the product with ethyl acetate. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain 1-(but-3-yn-1-yl)methanesulfonate.", "Step 4: Dissolve 1-(but-3-yn-1-yl)methanesulfonate in dry dichloromethane and add piperazine. Maintain the reaction mixture at room temperature for 24 hours.", "Step 5: Extract the product with ethyl acetate and wash the organic layer with water. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product, 1-(but-3-yn-1-yl)-4-methanesulfonylpiperazine." ] }

CAS No.

1342857-07-1

Molecular Formula

C9H16N2O2S

Molecular Weight

216.30 g/mol

IUPAC Name

1-but-3-ynyl-4-methylsulfonylpiperazine

InChI

InChI=1S/C9H16N2O2S/c1-3-4-5-10-6-8-11(9-7-10)14(2,12)13/h1H,4-9H2,2H3

InChI Key

GYMPWDIPHVMYKR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CCC#C

Purity

95

Origin of Product

United States

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